7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
The compound 7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one belongs to the benzo[b][1,4]oxazin-3(4H)-one family, a heterocyclic scaffold known for diverse pharmacological applications . Its structure features:
- A 7-chloro-substituted benzoxazinone core, which enhances electronic properties and binding interactions.
- A methyl-linked 1,2,4-oxadiazol-5-yl group substituted at position 4, further modified with a thiophen-2-yl moiety.
Alkylation of the benzoxazinone core with a pre-formed oxadiazole-thiophene chloromethyl intermediate.
Base-mediated coupling (e.g., K₂CO₃) under reflux conditions .
Properties
IUPAC Name |
7-chloro-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c16-9-3-4-10-11(6-9)21-8-14(20)19(10)7-13-17-15(18-22-13)12-2-1-5-23-12/h1-6H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRSCHKSHPBCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one" often involves multi-step reactions:
Formation of the oxadiazole ring: This typically involves the cyclization of a suitable precursor, such as a hydrazide with a carboxylic acid derivative.
Incorporation of the thiophene group: This step involves coupling reactions, like the Suzuki-Miyaura or Stille coupling, to attach the thiophen-2-yl group.
Construction of the benzoxazine framework: This requires the condensation of an appropriate amino phenol with a chloroacetyl derivative.
Industrial Production Methods
Industrial production may streamline these synthetic routes to enhance yield and scalability:
Batch processing: is employed for precision and control over reaction conditions.
Continuous flow reactors: can be used to improve reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation at the thiophene ring, introducing sulfoxide or sulfone functionalities.
Reduction: Reduction reactions could target the oxadiazole ring or the benzoxazine core, potentially altering biological activity.
Substitution: Electrophilic and nucleophilic substitutions are feasible, particularly at the chloro and oxadiazole positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Employing agents like lithium aluminium hydride or sodium borohydride.
Substitution: Utilizing reagents like sodium methoxide or halogenated compounds under controlled temperatures.
Major Products
Sulfoxides and sulfones: from oxidation.
Reduced benzoxazine derivatives: from reduction.
Substituted oxadiazole derivatives: from substitution reactions.
Scientific Research Applications
Chemistry
The compound serves as a starting material for the synthesis of diverse derivatives, exploring new reactivity patterns and creating novel materials with specific properties.
Biology
In biological research, this compound's unique structure makes it a candidate for investigating enzyme interactions and metabolic pathways, potentially leading to new biotechnological applications.
Medicine
The biological activities of the compound's derivatives are of interest in drug development, particularly in fields such as oncology, antimicrobial research, and neurology.
Industry
In the industrial sector, this compound finds applications in the development of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The compound’s mechanism of action is closely tied to its functional groups:
Interaction with biological targets: The oxadiazole ring may engage in hydrogen bonding and dipole interactions with proteins.
Pathways involved: The thiophene group can participate in π-π stacking and electron-rich interactions, influencing binding affinities and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The target compound shares its benzoxazinone core with multiple derivatives, differing in substituents at position 4. Key analogs include:
*Calculated molecular weight based on formula C₁₆H₁₁ClN₄O₃S.
Key Observations:
Pharmacological Profiles
Antiparasitic Activity (Trypanosoma brucei Inhibition):
- The analog in (5-methylisoxazole derivative) showed inhibitory activity against Trypanosoma brucei N-myristoyltransferase, a validated drug target .
- Hypothesis : The target compound’s thiophene group could improve membrane permeability or enzyme binding due to sulfur’s electronegativity and aromaticity.
Anticancer Potential:
- Benzo[b][1,4]oxazin-3(4H)-one derivatives in demonstrated anticancer activity via trifluoroacetic anhydride/phosphoric acid-mediated synthesis .
- Hypothesis: The thiophene-oxadiazole moiety may synergize with the benzoxazinone core to disrupt cancer cell proliferation, though direct evidence is lacking.
Biological Activity
The compound 7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a novel synthetic derivative that has garnered interest due to its potential biological activities. The incorporation of the 1,2,4-oxadiazole and benzo[b][1,4]oxazine moieties suggests a multifaceted mechanism of action against various biological targets.
Synthesis and Characterization
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. Characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and IR (Infrared Spectroscopy) to confirm the structure and purity of the final product.
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar oxadiazole derivatives can inhibit various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancer cells. The compound's structure may allow it to interact with key signaling pathways involved in cancer progression, particularly through inhibition of VEGFR-II (Vascular Endothelial Growth Factor Receptor II), which is crucial for tumor angiogenesis.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7-Chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | MCF-7 | TBD |
| 7-Chloroquinoline Derivative | MCF-7 | 6.502 |
| 7-Chloroquinoline Derivative | PC3 | 11.751 |
Antimicrobial Activity
The compound's potential antimicrobial activity has been explored against various bacterial strains. The presence of the thiophene ring enhances its interaction with bacterial membranes, leading to increased efficacy.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 7-Chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | Staphylococcus aureus | TBD |
| Compound with Thiophene Ring | Streptococcus pyogenes | 100 |
Antifungal Activity
Similar derivatives have shown antifungal properties against strains like Candida albicans. The activity is often measured in terms of Minimum Inhibitory Concentration (MIC).
Table 3: Antifungal Activity
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| 7-Chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | Candida albicans | TBD |
The biological activity of this compound can be attributed to its ability to inhibit key enzymes and receptors involved in cell proliferation and survival. The 1,2,4-oxadiazole moiety is known for its role in modulating various biological pathways including:
- Inhibition of Kinases : Targeting kinases involved in cancer cell signaling.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis.
- Antifungal Mechanisms : Interference with fungal ergosterol biosynthesis.
Case Studies
Several studies have evaluated the efficacy of similar compounds in clinical settings or preclinical models:
- Study on Anticancer Efficacy : A study demonstrated that derivatives with oxadiazole rings exhibited IC50 values comparable to standard chemotherapeutics.
- Antimicrobial Screening : Another research evaluated a series of thiophene-containing oxadiazoles against E. coli and S. aureus, highlighting their potential as broad-spectrum antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
